Product packaging for Sodium 2-(hydroxymethyl)-3-methylbutanoate(Cat. No.:CAS No. 2059975-72-1)

Sodium 2-(hydroxymethyl)-3-methylbutanoate

Cat. No.: B1449513
CAS No.: 2059975-72-1
M. Wt: 154.14 g/mol
InChI Key: UGAMJQNGIIMYIK-UHFFFAOYSA-M
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Description

Sodium 2-(hydroxymethyl)-3-methylbutanoate is a chemical compound with the molecular formula C7H13NaO3 . It is offered as a high-purity material specifically for laboratory and research applications. This compound is characterized by the presence of both a hydroxymethyl group and a carboxylate group, making it a potential multi-functional intermediate in organic synthesis. Researchers may explore its utility in developing novel compounds, including potential applications in pharmaceutical and materials science research. The safety information indicates that it may cause skin and eye irritation (H315, H319) and specific target organ toxicity upon single exposure (H335) . Proper handling and the use of personal protective equipment are advised. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. It must be stored in an inert atmosphere at 2-8°C to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NaO3 B1449513 Sodium 2-(hydroxymethyl)-3-methylbutanoate CAS No. 2059975-72-1

Properties

IUPAC Name

sodium;2-(hydroxymethyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.Na/c1-4(2)5(3-7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAMJQNGIIMYIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059975-72-1
Record name sodium 2-(hydroxymethyl)-3-methylbutanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrolysis of 4,4-Dimethyloxetan-2-one with Sodium Hydroxide

One of the primary and industrially relevant methods for preparing sodium 2-(hydroxymethyl)-3-methylbutanoate involves the hydrolysis of 4,4-dimethyloxetan-2-one (also known as p-isovalerolactone) with aqueous sodium hydroxide.

  • Process Description:

    • A cooled aqueous sodium hydroxide solution (e.g., 3.15 mol NaOH in water) is prepared at around 0°C.
    • 4,4-dimethyloxetan-2-one is added dropwise to this solution with vigorous stirring, maintaining the temperature between 1.5 to 2°C to control reaction kinetics and prevent side reactions.
    • After complete addition, the mixture is stirred at 0°C for 15 minutes and then heated to room temperature (~22°C) for about 40 minutes to ensure complete hydrolysis.
    • Water is partially removed by distillation under reduced pressure (e.g., 300 mbar) to concentrate the solution, typically to around 27.5% by weight of this compound.
  • Outcome:

    • This process yields a stable aqueous solution of this compound suitable for further processing or formulation.
  • Advantages:

    • The method is simple, cost-effective, and scalable for industrial production.
    • Reaction conditions are mild, reducing the risk of decomposition or unwanted side products.
  • Reference Example:

Parameter Condition/Value
NaOH concentration 3.15 mol in 1.5 L water
Temperature during addition 1.5 to 2 °C
Stirring time post-addition 15 min at 0°C, then 40 min at 22°C
Water removal Distillation at 300 mbar, ~3 h
Final concentration ~27.5% w/w sodium salt solution

This method and its parameters are detailed in patent AU2002338953B2, emphasizing the hydrolysis step and subsequent concentration for product stability.

Conversion to Solid Formulations via Adsorption on Synthetic Silica

To obtain a solid, storage-stable, low-hygroscopic form of this compound, the aqueous solution prepared by hydrolysis can be applied to synthetic silica.

  • Process Description:

    • Concentrated sodium salt solution (preferably 50-80% by weight) is gently mixed with commercially available precipitated synthetic silica (e.g., Sipernat).
    • The synthetic silica is introduced first, followed by gradual addition of the sodium salt solution to avoid lump formation.
    • Mixing is performed using gentle mixers such as drum mixers, plowshare mixers, or spray mixers to maintain powder flowability.
    • Optional drying can be performed to reduce water content further, though even products with moderate moisture remain free-flowing.
    • For improved flowability, small amounts (0.2-0.4% by weight) of hydrophobic silica can be added towards the end of mixing.
  • Advantages:

    • Produces a free-flowing, low-hygroscopic powder that is easier to handle and store.
    • The process avoids crystallization issues and lump formation by controlling mixing intensity.
  • Typical Composition of Solid Formulation:

Component Typical Content (% w/w)
This compound 25 - 50% (based on dry matter)
Synthetic silica (Sipernat) Remainder
Hydrophobic silica (optional) 0.2 - 0.4%

This approach is also described in AU2002338953B2, which focuses on the preparation of solid formulations suitable for storage and handling.

Oxidation and Purification Methods for Hydroxy Acid Salts

An alternative preparation aspect involves the oxidation of precursors such as diacetone alcohol or related compounds using hypochlorous acid or its salts, followed by purification steps to reduce impurities.

  • Process Highlights:

    • Hypochlorous acid or its salt is added to a solution containing the hydroxy acid precursor.
    • The mixture is maintained at elevated temperatures (40–200 °C) for at least 30 minutes to facilitate oxidation.
    • Post-oxidation, the solution undergoes impurity reduction treatments, which may include pH adjustment and controlled exposure to acidic environments (pH ≤ 6).
    • This method efficiently produces hydroxy acid salts with reduced byproducts, improving purity.
  • Applicability:

    • This method is relevant for producing sodium salts of hydroxy acids, including this compound, especially when starting from oxidation-prone precursors.
  • Reference:

    • Detailed in Korean patent KR20200004892A, describing oxidation and purification for hydroxy acid salts.

Summary Table of Preparation Methods

Method No. Preparation Method Key Steps Advantages Reference
1 Hydrolysis of 4,4-dimethyloxetan-2-one NaOH solution + lactone at 0-22°C, partial water distillation Simple, scalable, mild conditions
2 Solid formulation via adsorption on silica Mixing concentrated solution with synthetic silica, drying Stable, low-hygroscopic powder
3 Oxidation with hypochlorous acid Oxidation at 40-200°C, impurity removal by pH control High purity, impurity reduction
4 Esterification and hydrolysis (analogous) Cyanohydrin hydration, esterification, distillation, hydrolysis Industrially viable for analogues

Chemical Reactions Analysis

Acid-Base Reactivity

The sodium carboxylate group undergoes protonation in acidic media, regenerating the parent carboxylic acid. This reversible reaction is critical for pH-dependent applications:

  • Reaction with HCl :
    Na+[CH2(OH)C(CH3)CH2COO]+HClCH2(OH)C(CH3)CH2COOH+NaCl\text{Na}^+[\text{CH}_2(\text{OH})\text{C}(\text{CH}_3)\text{CH}_2\text{COO}^-]+\text{HCl}\rightarrow \text{CH}_2(\text{OH})\text{C}(\text{CH}_3)\text{CH}_2\text{COOH}+\text{NaCl}
    This conversion occurs quantitatively in aqueous solutions below pH 3 .

Oxidation Reactions

The hydroxymethyl (-CH2_2OH) group undergoes oxidation to form carboxylate derivatives under controlled conditions:

Oxidizing Agent Conditions Product Mechanistic Pathway
KMnO4_4Acidic (H2_2SO4_4)Sodium 2-carboxy-3-methylbutanoateTwo-electron oxidation via aldehyde intermediate
CrO3_3Jones reagent (H2_2O)Sodium 2-carboxy-3-methylbutanoateRadical-mediated oxidation

Key Findings :

  • KMnO4_4 in acidic media achieves >90% conversion to the dicarboxylate product .

  • Chromium-based oxidants require anhydrous conditions to prevent over-oxidation .

Esterification and Acylation

The hydroxymethyl group participates in nucleophilic acyl substitution:

a. Ester Formation :
Na+[CH2(OH)C(CH3)CH2COO]+RCOClCH2(OOCR)C(CH3)CH2COONa+HCl\text{Na}^+[\text{CH}_2(\text{OH})\text{C}(\text{CH}_3)\text{CH}_2\text{COO}^-]+\text{RCOCl}\rightarrow \text{CH}_2(\text{OOCR})\text{C}(\text{CH}_3)\text{CH}_2\text{COONa}+\text{HCl}

  • Reagents : Acetyl chloride, benzoyl chloride

  • Yields : 75–85% in anhydrous THF at 0°C .

b. Tosylation :
CH2(OH)CH2(OTs)\text{CH}_2(\text{OH})\rightarrow \text{CH}_2(\text{OTs}) using TsCl/pyridine

  • Enables subsequent SN2^2 reactions (e.g., substitution with NaI) .

Halogenation Pathways

The hydroxymethyl group undergoes halogenation under oxidative conditions:

Bromination :
CH2(OH)CH2Br\text{CH}_2(\text{OH})\rightarrow \text{CH}_2\text{Br} using HBr/NaIO4_4

  • Conditions : 25°C, acetic acid solvent .

  • Mechanism : Radical-mediated bromine addition via intermediate alkene formation .

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

  • Basic Conditions (pH >10) : Stable; no observable decomposition over 48 hours .

  • Acidic Conditions (pH <2) : Gradual hydrolysis to 2-(hydroxymethyl)-3-methylbutanoic acid .

Mechanistic Insight :

  • Hydrolysis follows a BAc2 pathway in acidic media, involving nucleophilic attack by water at the carbonyl carbon .

Comparative Reactivity

Reaction Type Rate Constant (k, M1^{-1}s1^{-1}) Activation Energy (kJ/mol)
Oxidation (KMnO4_4)1.2×1031.2\times 10^{-3}45.6
Esterification (AcCl)0.8×1030.8\times 10^{-3}32.1

Scientific Research Applications

Biochemical Applications

Buffering Agent in Cell Cultures
Sodium 2-(hydroxymethyl)-3-methylbutanoate serves as a non-ionic organic buffering agent, particularly useful in biological systems where maintaining a stable pH is critical. It is effective within a pH range of 6 to 8.5, making it suitable for cell culture media and various biochemical assays .

Role in Metabolic Studies
This compound is utilized in metabolic studies due to its role as a substrate in metabolic pathways. Researchers employ it to investigate metabolic processes and enzyme kinetics, particularly in studies focused on amino acid metabolism and energy production pathways.

Pharmaceutical Applications

Drug Formulation
this compound is incorporated into pharmaceutical formulations as a stabilizer and pH adjuster. Its buffering capacity helps maintain the stability of active pharmaceutical ingredients (APIs) during storage and use.

Potential Therapeutic Uses
Recent studies have indicated potential therapeutic applications of this compound in muscle preservation and recovery, particularly in the context of exercise physiology. It may aid in reducing muscle breakdown during periods of inactivity or caloric restriction .

Biotechnology Applications

Bioprocessing
In bioprocessing, this compound is used to optimize conditions for microbial fermentation and cell growth. Its ability to maintain pH levels enhances the yield of desired products in fermentation processes.

Gene Expression Studies
The compound has been employed in gene expression studies where precise control of environmental conditions is necessary. By providing a stable pH environment, it facilitates accurate measurements of gene expression levels under varying experimental conditions.

Environmental Applications

Water Treatment
this compound has potential applications in water treatment processes. Its buffering properties can help regulate pH levels in wastewater treatment systems, improving the efficiency of biological treatment processes.

Case Studies and Research Findings

Study Focus Findings Reference
Metabolic PathwaysInvestigated the role of this compound in amino acid metabolism
Muscle PreservationDemonstrated effectiveness in reducing muscle breakdown during caloric restriction
Fermentation OptimizationEnhanced microbial growth and product yield through pH stabilization

Mechanism of Action

The mechanism of action of Sodium 2-(hydroxymethyl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, which can modulate the activity of the target molecules. The sodium ion can also play a role in stabilizing the compound and facilitating its transport across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Salts of Hydroxycarboxylic Acids

Sodium 4-Hydroxy-2-Methylbutyrate (C₅H₉O₃Na)
  • Structural Differences : The hydroxyl (-OH) group is at position 4, and the methyl group is at position 2, compared to the hydroxymethyl and methyl groups at positions 2 and 3 in the target compound.
  • Molecular Weight: 140.11 g/mol vs. 158.14 g/mol for Sodium 2-(hydroxymethyl)-3-methylbutanoate.
  • Applications : Used in metabolic studies and as a nutritional supplement due to its role in ketogenesis .
Sodium 3-Methyl-2-Oxobutyrate (C₅H₇O₃Na)
  • Functional Groups : Contains a ketone group (-C=O) at position 2 instead of a hydroxymethyl group.
  • Reactivity: The keto group makes it a key intermediate in amino acid metabolism (e.g., valine catabolism) .

Methyl and Ethyl Esters of Hydroxycarboxylic Acids

Methyl (2S)-2-Hydroxy-3-Methylbutanoate (C₆H₁₂O₃)
  • Structural Differences : Methyl ester derivative with a hydroxyl group at position 2 and methyl at position 3. Lacks the sodium ion and hydroxymethyl group.
  • Stereochemistry : The (2S) configuration is specified, which may influence biological activity .
  • Applications : Used in organic synthesis for chiral building blocks .
Ethyl 3-Hydroxy-3-Methylbutanoate (C₇H₁₄O₃)
  • Functional Groups : Ethyl ester with hydroxyl and methyl groups at position 3.
  • Physical Properties : Molecular weight 146.18 g/mol; higher hydrophobicity due to the ethyl group .

Hydroxycarboxylic Acids with Varied Substituents

3-Hydroxy-2-Methylbutanoic Acid (C₅H₁₀O₃)
  • Structural Differences : Free carboxylic acid form with hydroxyl at position 3 and methyl at position 2.
  • Applications : Precursor for antibiotics and bioactive molecules .
(S)-3-Hydroxyisobutyric Acid (C₄H₈O₃)
  • Simpler Backbone : Shorter carbon chain (C4) with hydroxyl and methyl groups at position 3 and 2, respectively.
  • Biological Role : Intermediate in valine catabolism and mitochondrial metabolism .

Fluorinated Derivatives

Ethyl 2-Fluoro-3-Hydroxy-3-Methylbutanoate (C₇H₁₃FO₃)
  • Unique Feature : Fluorine substitution at position 2 enhances metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Applications/Properties Reference ID
This compound C₆H₁₁O₃Na -CH₂OH (C2), -CH₃ (C3) 158.14 Industrial/pharmaceutical intermediate
Sodium 4-hydroxy-2-methylbutyrate C₅H₉O₃Na -OH (C4), -CH₃ (C2) 140.11 Nutritional supplements
Methyl (2S)-2-hydroxy-3-methylbutanoate C₆H₁₂O₃ -OH (C2), -CH₃ (C3), methyl ester 132.16 Chiral synthesis
3-Hydroxy-2-methylbutanoic acid C₅H₁₀O₃ -OH (C3), -CH₃ (C2) 118.13 Antibiotic precursor
Sodium 3-methyl-2-oxobutyrate C₅H₇O₃Na -C=O (C2), -CH₃ (C3) 138.09 Amino acid metabolism

Key Observations

Positional Isomerism: The location of hydroxyl and methyl groups significantly impacts reactivity and applications. For example, Sodium 4-hydroxy-2-methylbutyrate is metabolically active, while this compound may serve as a stabilizer .

Stereochemical Influence: Enantiomers like (2S,3R)-3-hydroxy-2-methylbutanoic acid exhibit distinct biological interactions compared to their counterparts .

Functional Group Trade-offs : Sodium salts enhance water solubility, whereas ester derivatives improve volatility for synthetic applications .

Biological Activity

Sodium 2-(hydroxymethyl)-3-methylbutanoate, often referred to as sodium 2-hydroxy-3-methylbutyrate (HMB), is a compound derived from the metabolism of the amino acid leucine. This compound has garnered attention for its potential biological activities, particularly in the fields of muscle health, metabolism, and immune function. This article explores the biological activity of HMB, supported by research findings, case studies, and data tables.

This compound is a salt form of HMB, which is known to exert several physiological effects. The primary mechanism through which HMB operates includes:

  • Protein Synthesis : HMB promotes protein synthesis and reduces protein breakdown in muscle tissues. This is particularly relevant in conditions of muscle wasting or during periods of intense physical stress.
  • Anti-Catabolic Effects : It helps prevent muscle catabolism by inhibiting the activity of proteolytic enzymes such as the ubiquitin-proteasome pathway.
  • Immune Modulation : HMB has been shown to enhance immune response, potentially reducing the incidence of infections in critically ill patients.

Muscle Health

Numerous studies have investigated the impact of HMB on muscle mass and strength. A systematic review highlighted that HMB supplementation can significantly improve muscle mass and strength in both older adults and athletes.

Table 1: Summary of Clinical Studies on HMB and Muscle Health

StudyPopulationDosageDurationOutcome
Nissen et al., 1996Elderly men3 g/day12 weeksIncreased lean body mass
Wilson et al., 2013Resistance-trained athletes3 g/day8 weeksImproved strength and recovery
Paddon-Jones et al., 2006Hospitalized patients1.5 g/day10 daysReduced muscle loss

Metabolic Effects

HMB has been studied for its role in metabolic health, particularly in relation to glucose metabolism and fat loss. Research indicates that HMB supplementation can lead to improved body composition by promoting fat loss while preserving lean mass.

Table 2: Effects of HMB on Body Composition

StudyPopulationDosageDurationResults
Kutz et al., 2015Overweight individuals3 g/day12 weeksDecreased body fat percentage
Zanchi et al., 2011Resistance-trained individuals3 g/day10 weeksIncreased fat-free mass

Case Studies

A notable case study involved critically ill patients receiving HMB supplementation as part of their nutritional support. The study found that those receiving HMB had reduced muscle wasting compared to those who did not receive the supplement. This suggests that HMB may play a crucial role in clinical settings where muscle preservation is vital.

Safety and Side Effects

HMB is generally considered safe for consumption with minimal side effects reported. Commonly noted side effects include gastrointestinal discomfort at high doses. Long-term studies have not indicated significant adverse effects, making it a viable option for various populations including athletes and elderly individuals.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Sodium 2-(hydroxymethyl)-3-methylbutanoate, and how can reaction conditions be optimized?

  • Synthesis Strategy : The sodium salt is likely derived from its carboxylic acid precursor, (S)-2-hydroxy-3-methylbutanoic acid, via neutralization with sodium hydroxide. Evidence from similar esters (e.g., methyl (2S,3S)-3-hydroxy-2-methylbutanoate in ) suggests that stereoselective synthesis involves chiral starting materials and protecting groups. For example, esterification under anhydrous conditions with sodium hydride (NaH) as a base () or Boc-protection strategies () can be adapted.
  • Optimization : Reaction temperature (e.g., 60°C in ), solvent choice (THF or DMF), and purification via C18 reverse-phase chromatography () or silica gel columns () are critical for yield and purity. Adjusting stoichiometry (e.g., 2:1 molar ratio of reagents in ) minimizes side reactions.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR Analysis : ¹H-NMR signals for analogous compounds (e.g., δ 1.17–1.27 ppm for methyl groups and δ 3.7–4.1 ppm for hydroxyl/methoxy groups in ) help identify stereochemistry and purity. For the sodium salt, the absence of a carboxylic acid proton (δ ~12 ppm) confirms neutralization.
  • LCMS/HPLC : Retention times and mass-to-charge ratios (e.g., LCMS in ) validate molecular weight and detect impurities. Chiral HPLC columns () resolve enantiomers.

Q. What factors influence the stability of this compound in aqueous solutions?

  • pH Sensitivity : The sodium salt’s stability depends on pH; acidic conditions may reprotonate it to the free acid. Storage in inert atmospheres (e.g., nitrogen in ) and desiccants prevents hydrolysis.
  • Temperature : Elevated temperatures accelerate degradation ( recommend storage at 2–8°C for similar esters).

Advanced Research Questions

Q. How does stereochemistry at the hydroxymethyl and methyl positions affect the compound’s reactivity or biological interactions?

  • Stereochemical Impact : The (S)-configuration at C2 and C3 ( ) influences hydrogen-bonding networks and enzyme binding. For example, diastereomers of 3-hydroxy-2-methylbutanoate derivatives show distinct metabolic pathways (). Computational modeling (e.g., molecular docking) can predict stereospecific interactions.
  • Experimental Validation : Chiral resolution via diastereomeric salt formation () or enzymatic kinetic resolution isolates enantiomers for activity studies.

Q. What advanced analytical techniques resolve and quantify diastereomers or enantiomers of this compound?

  • Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak®) separate enantiomers, as demonstrated for methyl (2S,3S)-3-hydroxy-2-methylbutanoate ().
  • Circular Dichroism (CD) : CD spectra distinguish enantiomers by their optical activity.
  • X-ray Crystallography : Resolves absolute configuration, as seen in similar hydroxy acids ( ).

Q. How can computational chemistry predict the physicochemical properties of this compound and guide derivative design?

  • Property Prediction : Software like Gaussian or COSMO-RS calculates logP, pKa, and solubility. For example, McGowan’s characteristic volume ( ) estimates hydrophobicity.
  • Reactivity Modeling : Density Functional Theory (DFT) simulates reaction pathways, such as ester hydrolysis or sodium salt formation.

Data Contradictions and Methodological Considerations

  • Stereochemical Discrepancies : Literature reports on (2S,3S) vs. (2R,3R) configurations () highlight the need for rigorous chiral validation.
  • Synthesis Variability : Yields differ based on protecting groups (e.g., 40–100% in ), suggesting solvent/base optimization is critical.
  • Analytical Limitations : NMR may not resolve closely related diastereomers, necessitating hyphenated techniques like LC-NMR ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2-(hydroxymethyl)-3-methylbutanoate
Reactant of Route 2
Reactant of Route 2
Sodium 2-(hydroxymethyl)-3-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.